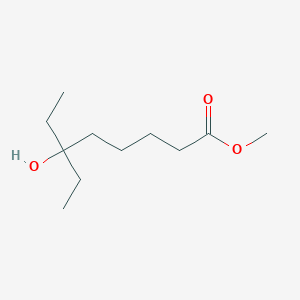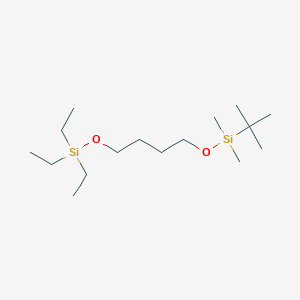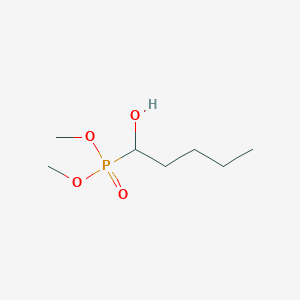
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of methoxyphenyl and phenyl groups attached to the tetrazolium ring enhances its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization with sodium azide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
化学反応の分析
Types of Reactions
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring to a more reduced state.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives, reduced tetrazolium compounds, and substituted phenyl derivatives.
科学的研究の応用
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Bis(2-methoxyphenyl)-cyclopent-2-ene-1-one
- 1,5-Bis(2-methoxyphenyl)-1,4-pentadien-3-one
- Pinacol boronic esters
Uniqueness
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its tetrazolium core, which imparts distinct chemical reactivity and stability. The presence of methoxyphenyl and phenyl groups further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
116718-06-0 |
|---|---|
分子式 |
C21H21N4O2+ |
分子量 |
361.4 g/mol |
IUPAC名 |
2,3-bis(2-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium |
InChI |
InChI=1S/C21H20N4O2/c1-26-19-14-8-6-12-17(19)24-22-21(16-10-4-3-5-11-16)23-25(24)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3,(H,22,23)/p+1 |
InChIキー |
IQADQWJSCLCDCF-UHFFFAOYSA-O |
正規SMILES |
COC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


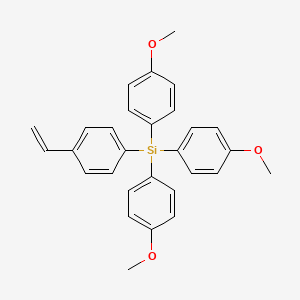

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
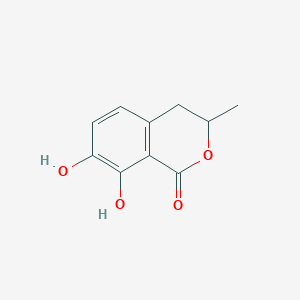
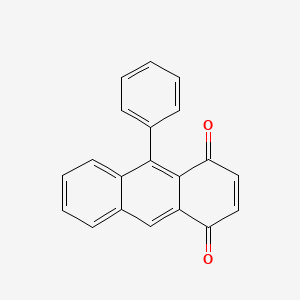
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
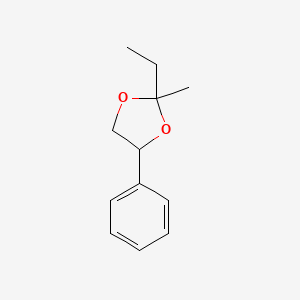

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
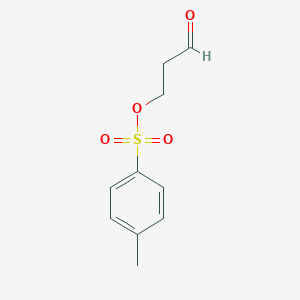
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
